Solochrome Azurine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1796-92-5 |

|---|---|

Molecular Formula |

C23H14Cl2Na2O6 |

Molecular Weight |

503.2 g/mol |

IUPAC Name |

disodium;5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-3-methyl-2-oxidobenzoate |

InChI |

InChI=1S/C23H16Cl2O6.2Na/c1-10-6-12(8-14(20(10)26)22(28)29)18(19-16(24)4-3-5-17(19)25)13-7-11(2)21(27)15(9-13)23(30)31;;/h3-9,26H,1-2H3,(H,28,29)(H,30,31);;/q;2*+1/p-2/b18-13+;; |

InChI Key |

JROAZQFKSSYEBL-YWABOPJLSA-L |

Isomeric SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])/C(=C\2/C=C(C(=O)C(=C2)C(=O)O)C)/C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Canonical SMILES |

CC1=CC(=CC(=C1[O-])C(=O)[O-])C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=C(C=CC=C3Cl)Cl.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of Solochrome Azurine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solochrome Azurine, also known as C.I. Mordant Blue 1 and Chrome Azurol B, is a versatile triphenylmethane dye with significant applications in analytical chemistry and histology.[1][2] This guide provides an in-depth exploration of its core chemical properties, offering a technical resource for researchers, scientists, and professionals in drug development. The document elucidates the fundamental molecular and physical characteristics of this compound, details its functional behavior as a pH and metallochromic indicator, and outlines its utility as a specialized histological stain. By synthesizing technical data with practical insights, this guide aims to equip the reader with a comprehensive understanding of this compound's chemical behavior, enabling its effective application in laboratory and research settings.

Introduction: Unveiling this compound

This compound is a synthetic organic dye that belongs to the triarylmethane class of compounds.[2] It is widely recognized for its distinct color-changing properties in response to varying pH levels and the presence of certain metal ions.[1] This characteristic makes it a valuable tool in various analytical and biological applications. This guide will delve into the specific chemical attributes that underpin its functionality, providing a foundational understanding for its use in complexometric titrations, pH determinations, and histological staining.

Chemical Identity and Structure

A clear understanding of the molecular identity of this compound is paramount for its appropriate application.

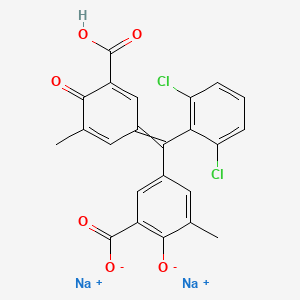

Caption: Molecular Structure of this compound

The structural formula reveals key functional groups, including carboxylic acid and hydroxyl moieties, which are critical to its indicator and chelating properties.

| Property | Value | Source(s) |

| IUPAC Name | 5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid | [1] |

| Synonyms | This compound B, Chrome Azurol B, C.I. Mordant Blue 1, C.I. 43830, Eriochrome Azurol B | [1][3] |

| CAS Number | 1796-92-5 | [1] |

| Molecular Formula | C₂₃H₁₆Cl₂Na₂O₆ | [1] |

| Molecular Weight | 503.25 g/mol | [4] |

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is dictated by its physical and chemical properties.

Physical State and Solubility

This compound typically presents as a dark brown or orange-red powder.[4][5] Its solubility is a critical factor for its use in aqueous and non-aqueous systems.

| Solvent | Solubility | Observations | Source(s) |

| Water | Soluble | Slightly soluble in cold water, more soluble in hot water (100 g/L at 80 °C). The aqueous solution is brownish-yellow. | [1][5] |

| Ethanol | Slightly Soluble | The resulting solution is a yellow-olive brown. | [5] |

| Methanol | Data not available | - | |

| Acetone | Data not available | - |

The solubility in water is sufficient for its use as an indicator in aqueous titrations. Its limited solubility in ethanol should be considered when preparing stock solutions.

Stability and Handling

This compound is stable under normal laboratory conditions. However, as with many organic dyes, it is prudent to store it in a cool, dry place away from direct light to prevent degradation. For detailed handling and safety precautions, consulting the Safety Data Sheet (SDS) is mandatory.[4]

Indicator Properties: Visualizing Chemical Change

The most prominent application of this compound is as a visual indicator for both pH and the presence of metal ions.

pH Indicator Functionality

This compound exhibits a distinct and reversible color change in response to shifts in the hydrogen ion concentration of a solution. This property is a direct consequence of the protonation and deprotonation of its acidic functional groups.

The color transition of this compound is attributed to changes in the electronic conjugation of the molecule as it gains or loses protons. In acidic media, the molecule is in its protonated form, which absorbs light in the ultraviolet region, appearing yellow to the human eye. In alkaline conditions, deprotonation occurs, leading to a more extended conjugated system that absorbs light at longer wavelengths in the visible spectrum, resulting in a vibrant blue color.[1]

Caption: Reversible protonation of this compound.

Metallochromic Indicator in Complexometric Titrations

This compound functions as a metallochromic indicator, forming colored complexes with metal ions. This property is exploited in complexometric titrations, a type of volumetric analysis used to determine the concentration of metal ions.[6][7][8]

The fundamental principle relies on the relative stability of the metal-indicator complex versus the metal-titrant complex. The titrant, typically a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), forms a more stable complex with the metal ion than the indicator does.[9]

The Titration Process:

-

Initial State: Before the titration begins, a small amount of this compound is added to the solution containing the metal ions. It forms a colored complex with a fraction of the metal ions.

-

Titration: As the EDTA solution is added, it first reacts with the free metal ions in the solution.

-

Endpoint: Once all the free metal ions have been complexed by EDTA, the EDTA displaces the metal ions from the weaker metal-indicator complex. This releases the free indicator into the solution, causing a sharp color change that signals the endpoint of the titration.[9]

Caption: Workflow of a complexometric titration.

While the general principle is straightforward, the successful application of this compound in complexometric titrations requires careful control of experimental conditions, particularly pH. The stability of the metal-indicator complex is pH-dependent.

A known application involves the successive titration of a mixture of magnesium, zinc, and copper ions.[6] In this procedure, masking and demasking agents are used to selectively titrate each metal ion. Solochrome Black, a related indicator, is mentioned for the initial titration of all metals, and the subsequent selective determination of zinc involves a color change to blue, which is characteristic of the free form of many metallochromic indicators, including likely this compound.[6]

Experimental Protocol: Conceptual Framework for Titration of Metal Ions

While a specific, validated protocol for using this compound as the primary indicator for a single metal ion titration was not found in the available literature, a conceptual protocol can be outlined based on the principles of complexometric titrations:

-

Sample Preparation: An accurately measured volume of the sample containing the metal ion of interest is placed in a titration flask.

-

pH Adjustment: The pH of the solution is adjusted to the optimal range for the formation of the metal-Solochrome Azurine complex and the subsequent titration with EDTA. This is a critical step and the optimal pH would need to be determined experimentally for each specific metal ion.

-

Indicator Addition: A few drops of a prepared this compound indicator solution are added to the sample. The solution should develop the color of the metal-indicator complex.

-

Titration: The solution is titrated with a standardized solution of EDTA until the color changes sharply to that of the free indicator.

-

Endpoint Determination: The volume of EDTA solution required to reach the endpoint is recorded.

-

Calculation: The concentration of the metal ion in the sample is calculated based on the stoichiometry of the metal-EDTA reaction.

Causality in Experimental Choices:

-

pH Control: The choice of pH is crucial because it affects the stability of both the metal-indicator and metal-EDTA complexes. For a sharp endpoint, there must be a significant difference in the stability of these two complexes at the chosen pH.

-

Indicator Concentration: A minimal amount of indicator is used to avoid introducing significant error in the titration.

-

Standardized Titrant: The accuracy of the determination is directly dependent on the accurately known concentration of the EDTA solution.

Histological Staining: Visualizing Biological Structures

Beyond its role in analytical chemistry, this compound is a valuable staining agent in histology, particularly for the detection of aluminum in bone tissue.[10]

Staining Mechanism

The mechanism of staining with this compound involves the formation of a coordination complex between the dye and the metal ion deposited in the tissue. The hydroxyl and carboxyl groups on the this compound molecule act as ligands, binding to the aluminum ions and producing a colored precipitate at the site of aluminum accumulation.

Application in Aluminum Detection

In clinical and research settings, particularly in the context of renal disease and long-term dialysis, the assessment of aluminum accumulation in bone is crucial. This compound staining has been shown to be a sensitive method for this purpose.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[4] It can cause serious eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the powdered dye. Work should be conducted in a well-ventilated area or under a fume hood. For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[4]

Conclusion

This compound is a multifunctional chemical compound with significant utility in both analytical chemistry and histology. Its properties as a pH and metallochromic indicator are central to its application in titrimetric analysis, while its ability to form stable complexes with metal ions makes it a valuable tool for histological staining. This guide has provided a detailed overview of the fundamental chemical properties of this compound, offering a foundation for its informed and effective use in scientific research and development. Further research to quantify its pH transition range, pKa values, and spectral properties would be beneficial for expanding its applications and refining existing methodologies.

References

-

Unknown. (n.d.). Complexometric titration. Retrieved from [Link]

-

Food Ingredient Solutions. (n.d.). Color Catalog / FD&C Blue No. 1. Retrieved from [Link]

-

PHARMD GURU. (n.d.). 7. COMPLEXOMETRIC TITRATIONS. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound (B) GRG - C.I.43830. Retrieved from [Link]

-

Mishra, S. (n.d.). Complexometric titration. pharmrecord.com. Retrieved from [Link]

-

Unknown. (n.d.). Complexometric Titrations. Retrieved from [Link]

-

ChemBK. (2024, April 9). C.I.Mordant Blue 1. Retrieved from [Link]

-

eBay. (n.d.). Microbiological stains: this compound B 5g CI 43830 Chrome Azurol B. Retrieved from [Link]

-

World dye variety. (2012, September 11). Mordant Blue 1. Retrieved from [Link]

-

Delloyd's Lab-Tech Chemistry resource. (n.d.). Complexometric Titration Indicators. Retrieved from [Link]

-

World dye variety. (2012, September 11). Mordant Blue 23. Retrieved from [Link]

-

Chemsrc. (2025, August 23). Mordant Blue 1. Retrieved from [Link]

-

Kaye, M., Hodsman, A. B., & Malynowsky, L. (1990). Staining of bone for aluminum: use of acid this compound. Kidney international, 37(4), 1142–1147. [Link]

-

Shayan, E., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 633. [Link]

-

Mohamed, A. A., et al. (2015). Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera. Analytical Methods, 7(24), 10446-10453. [Link]

-

ResearchGate. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

CSUN. (n.d.). APPENDIX G Acid Dissociation Constants. Retrieved from [Link]

-

ResearchGate. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectra of the azo dyes - Before (straight line) and after... Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible spectra of the acidic solution shifted from right to left... Retrieved from [Link]

-

Chemguide. (n.d.). UV-visible absorption spectra. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Determination of Acid Dissociation Constants of. Retrieved from [Link]

-

ResearchGate. (2023, July 7). (PDF) Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]

-

NIH. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

Sources

- 1. CAS 1796-92-5: this compound | CymitQuimica [cymitquimica.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. chembk.com [chembk.com]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. pharmdguru.com [pharmdguru.com]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Staining of bone for aluminum: use of acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Solochrome Azurine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Solochrome Azurine, a versatile triarylmethane dye. It delves into its chemical identity, molecular structure, physicochemical properties, and synthesis. The guide further explores the mechanistic basis of its function as both a pH indicator and a sensitive stain for metal ions, with a particular focus on its application in the biomedical field for the detection of aluminum and beryllium in tissue samples. Detailed experimental protocols, data presentation, and workflow visualizations are included to equip researchers, scientists, and drug development professionals with the practical knowledge required for the effective utilization of this compound.

Chemical Identity and Molecular Structure

This compound, also known by a variety of synonyms including Mordant Blue 1, Chrome Azurol B, and Eriochrome Azurol B, is a synthetic dye belonging to the triarylmethane class.[1] Its unique chemical structure is the basis for its utility in a range of scientific applications.

CAS Number: 1796-92-5[1][2][3]

Molecular Formula: C₂₃H₁₆Cl₂O₆·2Na[2]

The molecular structure of this compound is characterized by a central carbon atom bonded to three aromatic rings. This structure facilitates the delocalization of electrons, which is responsible for the compound's intense color. The presence of hydroxyl and carboxylic acid functional groups allows the molecule to act as a pH indicator and to form complexes with metal ions.

Caption: 2D representation of the this compound molecule.

Physicochemical Properties

This compound is typically encountered as a brown to orange or red powder.[4] Its solubility in water is a key property for its use in aqueous solutions for staining and titrations.[1]

| Property | Value | Source |

| Molecular Weight | 459.27 g/mol (acid form) | [1] |

| 503.24 g/mol (disodium salt) | [4] | |

| Appearance | Brown to orange or red powder | [4] |

| Solubility | Soluble in water, slightly soluble in ethanol | [1] |

| Color in Acidic Solution | Yellow | [2] |

| Color in Alkaline Solution | Blue | [2] |

Synthesis and Manufacturing

The synthesis of this compound involves a condensation reaction followed by oxidation.[1] This process is a classic example of the formation of triarylmethane dyes.

Manufacturing Process: [1]

-

Condensation: 2,6-Dichlorobenzaldehyde is condensed with 2-Hydroxy-3-methylbenzoic acid. This reaction joins the aldehyde with two molecules of the benzoic acid derivative to form the leuco base of the dye.

-

Oxidation: The resulting leuco compound is then oxidized. This step is crucial as it forms the conjugated system that gives the dye its color.

-

Salt Formation: The final product is converted into its disodium salt to enhance its water solubility.

Caption: Simplified workflow for the synthesis of this compound.

Mechanism of Action in Key Applications

The utility of this compound stems from its ability to change color in response to pH changes and its capacity to form colored complexes with metal ions.

As a pH Indicator: The color change of this compound is due to the protonation and deprotonation of its hydroxyl and carboxylic acid groups. In acidic conditions, the molecule is fully protonated, resulting in a yellow color. As the pH increases, these groups deprotonate, leading to a change in the electronic structure and a shift in the absorption spectrum, which is observed as a transition to blue in alkaline conditions.[2]

In Metal Detection: this compound forms stable, colored complexes with certain metal ions, most notably aluminum (Al³⁺) and beryllium (Be²⁺).[5][6] The formation of these complexes involves the coordination of the metal ion with the hydroxyl and carboxyl groups of the dye molecule. This interaction alters the electronic properties of the dye, leading to a distinct color change that can be used for the qualitative and quantitative determination of these metals.

Applications in Research and Drug Development

This compound has found significant application in various scientific fields, particularly in histology and analytical chemistry.

Histological Staining of Aluminum and Beryllium

A primary application of this compound is in the histological demonstration of aluminum and beryllium in tissue samples, especially bone.[5][6][7] This is of particular importance in the context of patients with chronic renal failure on long-term hemodialysis, who can accumulate toxic levels of aluminum in their bones.[7]

Studies have shown that Acid this compound (ASA) staining is a highly sensitive method for detecting bone aluminum, with some research suggesting it is more sensitive than the traditional aluminon stain.[8][9][10] The ASA stain has been shown to correlate well with aluminum levels determined by flameless atomic absorption spectrophotometry.[7]

Complexometric Titrations

In analytical chemistry, this compound can be used as an indicator in complexometric titrations. Its ability to form colored complexes with metal ions allows for the determination of the endpoint of a titration. When a metal ion is titrated with a chelating agent such as EDTA, the free metal ion is complexed by the titrant. At the endpoint, the titrant removes the metal ion from the dye-metal complex, resulting in a color change.

Experimental Protocol: Acid this compound Staining for Aluminum in Bone

The following is a representative protocol for the staining of aluminum in undecalcified bone sections.

Materials:

-

Undecalcified bone sections embedded in resin

-

Acid this compound (ASA) solution (0.2% w/v in 2% acetic acid)

-

Distilled water

-

Microscope slides and coverslips

-

Mounting medium

Procedure:

-

Cut undecalcified bone sections at 5-10 µm thickness and mount on microscope slides.

-

Deparaffinize and rehydrate the sections if necessary.

-

Incubate the slides in the ASA staining solution at room temperature for 10-15 minutes.

-

Rinse the slides thoroughly with distilled water to remove excess stain.

-

Dehydrate the sections through a graded series of ethanol.

-

Clear the sections in xylene or a xylene substitute.

-

Mount a coverslip using a suitable mounting medium.

Results:

-

Aluminum deposits will stain a distinct blue color.

-

The bone matrix will be counterstained a pale yellow to orange color.

Safety and Handling

While not classified as hazardous under REACH/CLP legislation, it is recommended to handle this compound with standard laboratory precautions.[6] This includes wearing appropriate personal protective equipment such as gloves and safety glasses. Avoid inhalation of the powder and ensure good ventilation in the work area.

Conclusion

This compound is a valuable and versatile dye with important applications in both analytical chemistry and biomedical research. Its well-characterized chemical properties and its sensitive and specific interactions with certain metal ions make it an indispensable tool for researchers and clinicians, particularly in the study of metal-related pathologies. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, with the aim of facilitating its effective use in the laboratory.

References

-

World dye variety. (2012, September 11). Mordant Blue 1. Retrieved from [Link]

-

Chemsrc. (2025, August 23). Mordant Blue 1 | CAS#:15012-28-9. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound (B) GRG - C.I.43830. Retrieved from [Link]

-

Magnacol Ltd. (n.d.). This compound B 5g CI43830 Chrome Azurol B. Retrieved from [Link]

-

Kaye, M. (1990). Staining of bone for aluminum: use of acid this compound. Kidney international, 37(4), 1142–1147. Retrieved from [Link]

-

ChemBK. (2024, April 9). C.I.Mordant Blue 1. Retrieved from [Link]

-

World dye variety. (2012, April 5). Food Blue 1. Retrieved from [Link]

-

eBay. (n.d.). Microbiological stains: this compound B 5g CI 43830 Chrome Azurol B. Retrieved from [Link]

-

D'Haese, P. C., et al. (1996). Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content. Nephrology, dialysis, transplantation : official publication of the European Dialysis and Transplant Association - European Renal Association, 11 Suppl 3, 80–85. Retrieved from [Link]

-

Ferreira, A., et al. (1997). Histochemical staining of bone aluminum: comparison of aluminon and acid this compound and their correlation with bone aluminum content. Revista do Hospital das Clinicas, 52(4), 171–174. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Staining of bone aluminium: Comparison between aluminon and this compound and their correlation with bone aluminium content. Retrieved from [Link]

-

Denton, J., et al. (1988). Demonstration of aluminium in iliac bone: correlation between aluminon and this compound staining techniques with data on flameless absorption spectrophotometry. Journal of clinical pathology, 41(11), 1171–1175. Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 1796-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 4. chembk.com [chembk.com]

- 5. This compound B 5g CI43830 Chrome Azurol B [magnacol.co.uk]

- 6. Microbiological stains: this compound B 5g CI 43830 Chrome Azurol B | eBay [ebay.com]

- 7. Staining of bone for aluminum: use of acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Histochemical staining of bone aluminum: comparison of aluminon and acid this compound and their correlation with bone aluminum content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jcp.bmj.com [jcp.bmj.com]

Navigating the Nomenclature of a Key Metallochromic Indicator: A Guide to the Synonyms of Solochrome Azurine

Abstract

In the precise and demanding fields of analytical chemistry, histology, and materials science, the unambiguous identification of reagents is paramount. Solochrome Azurine, a triarylmethane dye, is a vital compound used as a sensitive indicator for metal ions and as a specialized histological stain. However, its long history, diverse applications, and commercialization by numerous manufacturers have led to a proliferation of synonyms and trade names in scientific literature and supplier catalogs. This can create significant confusion, hindering literature searches and impeding the procurement of equivalent reagents. This technical guide provides a comprehensive, authoritative overview of the nomenclature of this compound, designed to serve as a definitive reference for researchers, scientists, and drug development professionals. We will systematically dissect its various names, from its formal IUPAC designation to its common trade names, and provide a clear framework for its identification.

Introduction: The Chemical Identity of this compound

This compound is a synthetic dye belonging to the triarylmethane class.[1] It is most widely recognized for its function as a metallochromic and pH indicator.[2] Its utility stems from its ability to form colored complexes with various metal ions, making it invaluable for complexometric titrations and the spectrophotometric determination of elements like aluminum, beryllium, chromium, and iron.[3][4]

In the biomedical field, particularly in histology and pathology, Acid this compound (ASA) staining is a well-established method for the detection of aluminum deposits in bone tissue, a critical diagnostic tool for patients on long-term hemodialysis.[4][5][6] The dye's vibrant color change, typically from blue in alkaline conditions to yellow in acidic environments, also underpins its use as a pH indicator.[2] Given its importance, understanding its complex nomenclature is the first step toward its effective and reproducible application.

Core Identifiers: Unambiguous Chemical Descriptors

To cut through the ambiguity of common names, it is crucial to ground the identity of this compound in standardized chemical identifiers. These codes provide a universal language for chemists and researchers worldwide.

-

CAS Registry Number: The most reliable and specific identifier is its CAS number, 1796-92-5 .[1][2][7] This unique numerical identifier is assigned by the Chemical Abstracts Service and ensures that regardless of the name used, the chemical entity is the same.

-

Colour Index (C.I.): In the context of dyes and pigments, the Colour Index is an essential reference. This compound is designated as C.I. Mordant Blue 1 and carries the C.I. constitution number 43830 .[1][8]

-

Chemical Formula: The molecular formula for the disodium salt is generally cited as C₂₃H₁₄Cl₂Na₂O₆ .[2][9]

Systematic and Trivial Nomenclature: From IUPAC to Common Usage

The formal chemical name of a compound is often cumbersome for daily use, leading to the adoption of shorter, more convenient trivial names.

IUPAC Name

The systematic name, assigned according to the rules of the International Union of Pure and Applied Chemistry (IUPAC), describes the molecule's structure in precise detail. For this compound, this name is: Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, disodium salt .[2][10]

An alternative IUPAC-compliant name is: Disodium 5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate .[2]

While essential for absolute chemical clarity, these names are rarely used in methods sections or laboratory protocols due to their complexity.

Common Synonyms and Variations

The most frequently encountered synonyms in scientific literature often relate to its color, application, or are historical in origin. These are the names most likely to cause confusion. The most prominent synonyms include:

-

Mordant Blue 1 : This is its official Colour Index Generic Name and is widely used in the dye and textile industry.[1][7][11]

-

Chrome Azurol B / Chromazurol B : These are very common synonyms found in both chemical supplier catalogs and academic papers, often used interchangeably with this compound.[2][3][12]

-

Eriochrome® Azurol B : This name, often with a registered trademark symbol, points to its commercialization under the "Eriochrome" brand of dyes.[12][13]

-

Acid this compound (ASA) : This term is predominantly used in the context of histological staining protocols, particularly for aluminum detection.[4][14]

The diagram below illustrates the relationship between the primary name and its key identifiers and synonyms.

Caption: Relationship between this compound and its primary identifiers and common synonyms.

Comprehensive Data Summary

For ease of reference, the following table consolidates the key names and identifiers for this compound. This serves as a quick cross-reference tool for researchers.

| Category | Identifier/Name | Notes |

| Primary Name | This compound | Also seen as this compound B, BS, or B 200.[2][3] |

| CAS Number | 1796-92-5 | The most definitive unique identifier.[2] |

| Colour Index (C.I.) | C.I. 43830, C.I. Mordant Blue 1 | Standard identifiers in the dye industry.[1][8] |

| IUPAC Name | Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methyl-, disodium salt | The formal, unambiguous chemical name.[10] |

| Molecular Formula | C₂₃H₁₄Cl₂Na₂O₆ | For the disodium salt form.[9] |

| Common Synonyms | Chromeazurol B, Chrome Azurol B | Widely used in supplier catalogs.[2][12] |

| Eriochrome® Azurol B | A common trade name.[12][13] | |

| Acid this compound (ASA) | Predominantly used in histological contexts.[4] | |

| Selected Trade Names | Acid Chrome Pure Blue B | [2] |

| Alizarol Azurine ECA | [2] | |

| Calcochrome Brilliant Blue BBG | [2] | |

| Chromoxane Pure Blue B | [2] | |

| Omega Chrome Azurine B | [2] | |

| Pontachrome Azure Blue B | [2] | |

| Sunchromine Pure Blue B | [2][15] |

A Practical Workflow for Literature and Database Searching

The existence of numerous synonyms necessitates a structured search strategy to ensure a comprehensive review of existing literature. Simply searching for "this compound" will yield incomplete results.

Step-by-Step Search Protocol

-

Start with the CAS Number: Begin all searches in chemical databases like PubChem, ChemSpider, or Scifinder using the CAS number 1796-92-5 . This will retrieve all entries for the compound regardless of the synonym used in the database record.

-

Expand with Key Synonyms: Perform subsequent searches in literature databases (e.g., PubMed, Scopus, Google Scholar) using a combination of the most prevalent names. A recommended search string would be: ("this compound" OR "Mordant Blue 1" OR "Chrome Azurol B" OR "Chromazurol B").

-

Refine for Specific Applications: For application-specific searches, combine the names with relevant keywords. For example, for histological applications, use: ("Acid this compound" OR "ASA stain") AND (aluminum OR bone).

-

Check Supplier Catalogs: When procuring the reagent, search supplier websites (e.g., Sigma-Aldrich, Fisher Scientific, TCI) using the CAS number first to confirm the product's identity, then cross-reference with the product name (e.g., Mordant Blue 1, Chromeazurol B) to ensure you are ordering the correct material.[9][11][12]

The following workflow diagram visualizes this search strategy.

Caption: A workflow for comprehensive literature searching and procurement of this compound.

Conclusion

The varied nomenclature of this compound is a product of its history and diverse utility across different scientific disciplines. While names like Mordant Blue 1, Chrome Azurol B, and Acid this compound are prevalent, they all refer to the same core chemical structure identified by CAS number 1796-92-5. For researchers, scientists, and procurement specialists, a reliance on this CAS number is the most effective strategy to bypass ambiguity. By understanding the relationships between its various synonyms and employing a structured search protocol, the scientific community can ensure clarity, precision, and reproducibility in work involving this important chemical reagent.

References

- Current time information in Muskingum County, US. (n.d.). Google.

-

World dye variety. (2012, September 11). Mordant Blue 1. Retrieved January 21, 2026, from [Link]

-

ChemBK. (2024, April 9). C.I. Mordant Blue 1. Retrieved January 21, 2026, from [Link]

-

Research Scientific. (n.d.). This compound (B) GRG - C.I.43830. Retrieved January 21, 2026, from [Link]

-

Pylam Dyes. (n.d.). MORDANT-BLUE-1-1796-92-5. Retrieved January 21, 2026, from [Link]

-

Magnacol Ltd. (n.d.). This compound B 5g CI43830 Chrome Azurol B. Retrieved January 21, 2026, from [Link]

-

eBay. (n.d.). Microbiological stains: this compound B 5g CI 43830 Chrome Azurol B. Retrieved January 21, 2026, from [Link]

-

Kaye, M. (1990). Staining of bone for aluminum: use of acid this compound. Kidney International, 37(4), 1142-7. Retrieved from [Link]

-

Chemsrc. (2025, August 23). Mordant Blue 1 | CAS#:15012-28-9. Retrieved January 21, 2026, from [Link]

- Chemspace. (n.d.). Sodium 5-({2,6-dichloro-3-[(sodiooxy)sulfonyl]phenyl}[(1Z)...). Retrieved January 21, 2026, from https://chem-space.com/product/csc00010001-s-medchemexpress-eu

-

PubChem. (n.d.). Solochrome Black. Retrieved January 21, 2026, from [Link]

-

de la Piedra, C., et al. (n.d.). comparison of aluminon and acid this compound and their correlation with bone aluminum content. PubMed. Retrieved January 21, 2026, from [Link]

-

Gundle, R., et al. (2019). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 107(6), 1896-1903. Retrieved from [Link]

-

ResearchGate. (2022, July). Evaluating Three Histochemical Stains (this compound Stain (Asa), Walton Stain, and Modified Hematoxylin) used in Tissue Aluminium Detection. Retrieved January 21, 2026, from [Link]

-

Lead Sciences. (n.d.). 5-((3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichloro-3-sulfophenyl)methyl)-2-hydroxy-3-methylbenzoic acid, trisodium salt. Retrieved January 21, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 5-[(3-carboxy-5-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)(2,6-dichlorophenyl)methyl]... Retrieved January 21, 2026, from [Link]

-

Cannata, J. B., et al. (1996). A comparison between aluminon and this compound and their correlation with bone aluminium content. Nephrology Dialysis Transplantation, 11(Suppl 3), 80-84. Retrieved from [Link]

-

Gundle, R., et al. (2019). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. PubMed. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Chrome Azurol S. Retrieved January 21, 2026, from [Link]

-

FDA. (n.d.). UNII - Y6C592EY5D. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Mordant Orange 1. Retrieved January 21, 2026, from [Link]

-

Career Henan Chemical Co. (n.d.). Chromeazurol B. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Eriochrome Cyanine R. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Advanced Search. Retrieved January 21, 2026, from [Link]

-

State Statistical Committee of the Republic of Azerbaijan. (n.d.). Elektron xidmətlər. Retrieved January 21, 2026, from [Link]

-

State Statistical Committee of the Republic of Azerbaijan. (n.d.). Hesabatların elektron təqdimatı. Retrieved January 21, 2026, from [Link]

-

State Statistical Committee of the Republic of Azerbaijan. (n.d.). Home. Retrieved January 21, 2026, from [Link]

-

State Statistical Committee of the Republic of Azerbaijan. (n.d.). Rəsmi statistik hesabatların təqdim edilməsi. Retrieved January 21, 2026, from [Link]

-

State Statistical Committee of the Republic of Azerbaijan. (2026, January 20). Dövlət Statistika Komitəsinin rəhbərliyi və kollektivi Şəhidlər Xiyabanını ziyarət edib. Retrieved January 21, 2026, from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 1796-92-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound B 5g CI43830 Chrome Azurol B [magnacol.co.uk]

- 4. Staining of bone for aluminum: use of acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histochemical staining of bone aluminum: comparison of aluminon and acid this compound and their correlation with bone aluminum content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pylamdyes.com [pylamdyes.com]

- 8. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 9. chembk.com [chembk.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. eMolecules Mordant blue 1 | 1796-92-5 | MFCD00036446 | 25g, Quantity: | Fisher Scientific [fishersci.com]

- 12. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. pfaltzandbauer.com [pfaltzandbauer.com]

- 14. researchgate.net [researchgate.net]

- 15. Chromeazurol B - Career Henan Chemical Co. [coreychem.com]

A Technical Guide to the pH-Indicating Mechanism of Solochrome Azurine

This document provides an in-depth exploration of Solochrome Azurine, a synthetic triarylmethane dye, focusing on the core chemical principles that govern its function as a pH indicator. Designed for researchers, chemists, and professionals in drug development, this guide elucidates the relationship between the dye's molecular structure, its acid-base equilibrium, and the resulting chromic shift, while also providing actionable protocols for its practical application.

Introduction: The Role of pH Indicators in Analytical Chemistry

In quantitative chemical analysis, particularly in acid-base titrations, the precise determination of the equivalence point is paramount.[1] pH indicators are instrumental in this process, providing a visual signal of changes in hydrogen ion concentration.[2] These indicators are typically weak organic acids or bases that exhibit a distinct color change as they transition between their protonated and deprotonated forms.[3] this compound (also known as Mordant Blue 1 or Chromeazurol B) is one such dye, valued for its clear color transition and utility in various analytical applications.[4][5]

Molecular Structure and Physicochemical Properties

A fundamental understanding of an indicator's mechanism begins with its molecular structure. The properties of this compound are intrinsically linked to its complex aromatic system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-[(E)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid | [4] |

| CAS Number | 1796-92-5 | [4][5] |

| Molecular Formula | C₂₃H₁₆Cl₂O₆·2Na (Disodium Salt) | [4] |

| Molecular Weight | ~503.24 g/mol (Disodium Salt) | [6][7] |

| Class | Triarylmethane Dye | [5] |

| Appearance | Brown to orange or red powder | [4] |

| Solubility | Soluble in water, slightly soluble in alcohol | [5] |

The molecule's structure is characterized by multiple functional groups, including carboxylic acid (-COOH) and hydroxyl (-OH) groups, attached to a large, conjugated system of aromatic rings. This extensive conjugation is the source of its intense color, as it allows the molecule to absorb light in the visible spectrum. The acidic functional groups are the active sites for the pH-indicating mechanism, as their state of protonation directly influences the electronic configuration of the entire conjugated system.

The Core Mechanism: An Acid-Base Equilibrium

Like most pH indicators, this compound functions as a weak acid. Its color change is a direct consequence of a shift in its acid-base equilibrium in response to the ambient pH of the solution.[3] The general principle can be represented by the Henderson-Hasselbalch equation, which relates pH, the acid dissociation constant (pKa), and the ratio of the deprotonated (In⁻) to the protonated (HIn) forms of the indicator.[8]

The equilibrium for this compound can be simplified as follows:

HIn (Acidic Form) ⇌ H⁺ + In⁻ (Basic Form)

In this equilibrium:

-

HIn represents the fully protonated form of this compound, which predominates in acidic solutions. This form has a specific molecular geometry and electron distribution that causes it to absorb light in a way that it appears yellow .[4]

-

In⁻ represents the deprotonated (conjugate base) form, which becomes dominant as the pH increases (i.e., in alkaline solutions). The loss of a proton from one of the key functional groups (likely a hydroxyl or carboxylic acid group) alters the molecule's electronic structure and, consequently, its light absorption properties, causing it to appear blue .[4]

The transition between these two colored forms is not instantaneous but occurs over a specific pH range, which is centered around the indicator's pKa value.[9] For this compound, the observed transition is from yellow in acidic media to blue in alkaline environments.[4]

Figure 1: Simplified acid-base equilibrium of this compound.

Practical Application: Titration Protocol

The utility of an indicator is defined by its practical application. The following protocol outlines the preparation and use of this compound for a standard acid-base titration. This protocol is designed as a self-validating system, incorporating steps to ensure the indicator's efficacy before analytical use.

Preparation of this compound Indicator Solution (0.1% w/v)

-

Rationale: A 0.1% concentration is typically sufficient to produce a distinct color change without contributing significantly to the acidity or basicity of the analyte solution. An aqueous solution is suitable for most titrations.

-

Methodology:

-

Weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the powder to a clean 100 mL volumetric flask.

-

Add approximately 50 mL of deionized water to the flask.

-

Swirl the flask gently to dissolve the powder. A magnetic stirrer can be used to expedite dissolution.

-

Once fully dissolved, dilute the solution to the 100 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a clearly labeled, sealed bottle, protected from light to prevent photodegradation.

-

Protocol for Acid-Base Titration

This workflow details the use of the prepared indicator in the titration of a weak acid with a strong base (e.g., acetic acid with sodium hydroxide).

-

Methodology:

-

Preparation: Pipette a known volume (e.g., 25.00 mL) of the acidic analyte into a clean Erlenmeyer flask.

-

Indicator Addition: Add 2-3 drops of the 0.1% this compound indicator solution to the flask. The solution should turn yellow, confirming acidic conditions.

-

Causality Insight: Using a minimal amount of indicator is crucial. An excess can alter the pH of the analyte and lead to an inaccurate endpoint determination.[3]

-

-

Titration: Fill a burette with the standardized strong base titrant. Record the initial volume. Begin adding the titrant to the flask while continuously swirling to ensure thorough mixing.

-

Endpoint Determination: Continue adding the titrant dropwise as the endpoint is approached. The endpoint is reached when the solution exhibits the first persistent color change from yellow to a bluish hue.

-

Validation: Record the final volume of the titrant. The persistence of the blue color for at least 30 seconds confirms that the equivalence point has been reached and surpassed.

-

Replication: Repeat the titration at least two more times to ensure the precision and accuracy of the results.

-

Figure 2: Workflow for a typical acid-base titration using this compound.

Conclusion

The function of this compound as a pH indicator is a clear demonstration of fundamental chemical principles. Its mechanism is rooted in the reversible protonation and deprotonation of its acidic functional groups, which directly modulates the electronic properties of its extensive conjugated pi-system. This shift in electron distribution alters the molecule's absorption of visible light, resulting in the observable color change from yellow in acidic conditions to blue in alkaline conditions. For the practicing scientist, a thorough understanding of this mechanism, coupled with robust experimental protocols, ensures its effective and accurate application in analytical chemistry.

References

-

Solubility of Things. Common Acid-Base Indicators and Their pH Ranges. [Link]

-

World dye variety. Mordant Blue 1. [Link]

-

Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. Lab Archives. [Link]

-

The Science Company. Chart of pH Indicator Ranges. [Link]

-

University of Waterloo. Acid-Base Indicators. [Link]

-

University of Calgary. Acid-Base Colour Indicators. [Link]

-

Magnacol Ltd. This compound B 5g CI43830 Chrome Azurol B. [Link]

-

eBay. Microbiological stains: this compound B 5g CI 43830 Chrome Azurol B. [Link]

-

Wikipedia. Brilliant blue FCF. [Link]

-

PubChem. FD&C Blue No. 1. [Link]

-

ChemSrc. Mordant Blue 1. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Chart of pH Indicator Ranges [sciencecompany.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS 1796-92-5: this compound | CymitQuimica [cymitquimica.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Mordant Blue 1 | CAS#:15012-28-9 | Chemsrc [chemsrc.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. Acid-Base Colour Indicators - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

A Guide to the Principle and Application of Solochrome Azurine Staining for Aluminum Detection

This technical guide provides an in-depth exploration of the Solochrome Azurine staining method for the detection of aluminum in biological tissues and other matrices. It is intended for researchers, scientists, and professionals in drug development and toxicology who require a robust and sensitive method for localizing and assessing aluminum exposure. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles, offer practical insights into experimental design, and provide a framework for troubleshooting and data interpretation.

The Rationale for Aluminum Detection

Aluminum is a ubiquitous element in the environment and is increasingly recognized as a potential toxicant. In the pharmaceutical industry, aluminum compounds are widely used as adjuvants in vaccines and as active ingredients in antacids and buffered analgesics.[1][2] However, concerns about the potential for aluminum to accumulate in the body and contribute to a variety of pathological conditions, including encephalopathy, bone disease, and neurodegenerative disorders, have made its detection a critical aspect of toxicological assessment and drug safety evaluation.[3]

Histochemical staining with this compound offers a sensitive and specific method for the in situ localization of aluminum deposits in tissues, providing valuable information about its biodistribution and potential sites of toxicity.[4] This technique is particularly well-suited for the analysis of bone biopsies, where aluminum is known to accumulate, but it can also be adapted for other tissues.[5]

The Chemistry of this compound Staining

The efficacy of this compound as a stain for aluminum lies in its ability to form a stable, colored complex with the trivalent aluminum ion (Al³⁺). This compound, a dihydroxy-azo dye, acts as a chelating agent, binding to aluminum through its oxygen atoms.

The staining solution is typically prepared at an acidic pH of around 5.[4] This acidic environment is crucial for several reasons:

-

Solubility of Aluminum Salts: At this pH, aluminum salts are soluble, allowing the Al³⁺ ions to be available for complexation with the dye.

-

Optimal Complex Formation: The pH is optimized for the formation of the this compound-aluminum complex, leading to a distinct color change.

-

Tissue Permeability: The acidic conditions can help to permeabilize the tissue, allowing for better penetration of the dye.

In the presence of aluminum, the this compound solution changes from a yellowish-orange to a deep blue or purple color.[6] This color change is the result of the formation of a coordination complex between the aluminum ion and the dye molecules, which alters the electron distribution within the dye and, consequently, its light-absorbing properties. The resulting complex is stable and can be visualized under a standard light microscope.

Caption: this compound Staining Workflow.

Expected Results

-

Aluminum deposits: Bright blue to purple

-

Bone matrix: Pale yellow to orange

-

Nuclei (if counterstained): Red

Data Interpretation and Considerations

Specificity and Interferences

While this compound is a highly sensitive stain for aluminum, it is not entirely specific. The primary interfering cation is ferric iron (Fe³⁺), which can also form a colored complex with the dye. [7]Therefore, it is essential to run a parallel section stained with Perls' Prussian blue to identify the location of any iron deposits. [5]If a region is positive for both this compound and Perls' Prussian blue, the presence of aluminum cannot be definitively confirmed by this method alone.

Other divalent and trivalent cations can also potentially interfere, but they are generally present in much lower concentrations in biological tissues and are less likely to cause significant background staining.

| Potential Interferent | Appearance with this compound | Control Method |

| Ferric Iron (Fe³⁺) | Blue/Purple | Perls' Prussian blue stain |

| Lead (Pb²⁺) | Greyish hue | Rhodizonate method |

| Copper (Cu²⁺) | Pinkish hue | Rubeanic acid method |

Semi-Quantitative Analysis

The intensity of the this compound stain can be used as a semi-quantitative measure of the amount of aluminum present. [4]This can be achieved by using a scoring system or by digital image analysis to quantify the area and intensity of the staining. However, it is important to note that this is not a truly quantitative method, and for precise quantification of aluminum content, it should be correlated with a quantitative technique such as atomic absorption spectroscopy. [7][8]

Troubleshooting Common Staining Issues

| Problem | Potential Cause | Solution |

| Weak or No Staining | Incorrect pH of staining solution | Verify and adjust pH to 5.0. |

| Insufficient incubation time | Increase staining time. | |

| Aluminum leached during fixation | Use neutral fixatives like 70% ethanol. | |

| High Background Staining | Incomplete differentiation | Increase differentiation time in distilled water. |

| Staining solution not filtered | Filter the staining solution before use. | |

| High iron content in tissue | Correlate with Perls' Prussian blue staining. | |

| Non-specific Deposits | Contaminated reagents or water | Use high-purity water and clean glassware. |

| Dye precipitation | Prepare fresh staining solution. |

Applications in Drug Development and Toxicology

The this compound staining method is a valuable tool in the preclinical and non-clinical stages of drug development.

-

Assessing Aluminum Adjuvant Distribution: Aluminum salts are common adjuvants in vaccines. This compound staining can be used to visualize the distribution of these adjuvants at the injection site and in draining lymph nodes, providing insights into their mechanism of action and potential for local reactions.

-

Toxicological Screening of Aluminum-Containing Drugs: For drugs that contain aluminum, such as some antacids and phosphate binders, this staining method can be used in animal studies to assess the potential for aluminum accumulation in various organs, particularly the bone and brain. [1]* Neurotoxicity Studies: In research investigating the potential link between aluminum and neurodegenerative diseases, this compound staining can be used to identify aluminum deposits in brain tissue. [3]

Conclusion

The this compound staining method provides a sensitive, reliable, and cost-effective means of detecting and localizing aluminum in biological tissues. When performed with appropriate controls and a clear understanding of its chemical principles and limitations, it can be a powerful tool for researchers and drug development professionals. By providing in situ evidence of aluminum deposition, this technique offers valuable insights into the biodistribution and potential toxicity of this important element.

References

- dos Reis, L. M., Tzanno-Martins, C., & Jorgetti, V. (1997). Histochemical staining of bone aluminum: comparison of aluminon and acid this compound and their correlation with bone aluminum content. Revista do Hospital das Clinicas da Faculdade de Medicina de Sao Paulo, 52(4), 171–174.

- Kaye, M., Hodsman, A. B., & Malynowsky, L. (1990). Staining of bone for aluminum: use of acid this compound.

- Fernandez-Martin, J. L., Menendez, P., Acuna, G., Canteros, A., Gomez, C., & Cannata, J. B. (1996). Staining of bone aluminium: Comparison between aluminon and this compound and their correlation with bone aluminium content.

- Fernandez-Martin, J. L., Menendez, P., Acuna, G., Canteros, A., Gomez, C., & Cannata, J. B. (1996). comparison between aluminon and this compound and their correlation with bone aluminium content.

- Rehman, A., & Farooq, A. (2016). A Simple Spectrophotometric Method for the Determination of Trace Aluminium in Real, Environmental, Biological, Geological and Soil Samples Using 2-Hydroxynaphthaldehydebenzoylhydrazone. Journal of Analytical & Bioanalytical Techniques, 7(4).

-

Evaluating Three Histochemical Stains (this compound Stain (Asa), Walton Stain, and Modified Hematoxylin) used in Tissue Aluminium Detection. (2018). Request PDF. Retrieved from [Link]

- Wills, M. R., & Savory, J. (1989). Recent developments in aluminum toxicology.

- D'Haese, P. C., Clement, J. P., Elseviers, M. M., Lamberts, L. V., & De Broe, M. E. (1991). Aluminum deposition in the bone of patients with chronic renal failure--detection of aluminum accumulation without signs of aluminum toxicity in bone using acid this compound. Nephron, 57(3), 321–327.

- Siriangkhawut, W., Tontrong, S., & Chantiratikul, P. (2013). A Rapid Spectrophotometric Method for Determination of Aluminium in Water and Carbonated Beverage Samples. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(3), 1154-1162.

- Weisser, K., & Kliche, K. O. (2011). Aluminium in over-the-counter drugs: risks outweigh benefits? Drug safety, 34(4), 265–273.

- Hernandez-Gomez, A. M., et al. (2020). UV-Vis Spectrophotometric Determination of Aluminum in Feminine Antiperspirants: Method Development and Validation.

-

CooperSurgical. (n.d.). Instrument Stain Troubleshooting Guide. Retrieved from [Link]

- Weisser, K., & Kliche, K. O. (2011). Aluminium in over-the-counter drugs: risks outweigh benefits?. Drug safety, 34(4), 265–273.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Aluminium in over-the-counter drugs: risks outweigh benefits? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments in aluminum toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aluminum deposition in the bone of patients with chronic renal failure--detection of aluminum accumulation without signs of aluminum toxicity in bone using acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Staining of bone for aluminum: use of acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Histochemical Detection of Beryllium in Tissue Samples Using Solochrome Azurine

Preamble: The Imperative for Precise Beryllium Detection in Tissues

Beryllium, a lightweight metal with unique properties, is indispensable in aerospace, defense, and electronics industries. However, exposure to beryllium particles can lead to chronic beryllium disease (CBD), a debilitating and sometimes fatal granulomatous lung disease.[1] A key challenge in the diagnosis and research of CBD is the definitive identification of beryllium within biological tissues. While advanced techniques like inductively coupled plasma mass spectrometry (ICP-MS) provide quantitative data on beryllium levels, histochemical methods offer invaluable spatial information, allowing researchers to visualize the distribution of beryllium within the intricate architecture of tissue samples.[2][3] This guide provides a comprehensive technical overview of the use of Solochrome Azurine, a triphenylmethane dye, for the histochemical detection of beryllium in tissue sections, a method grounded in the principles of coordination chemistry.

The Chemical Rationale: Beryllium's Affinity for this compound

The efficacy of this compound as a histochemical stain for beryllium lies in the principles of coordination chemistry. Beryllium ions (Be²⁺) have a strong tendency to form stable complexes, particularly with ligands containing oxygen donor atoms.[4] this compound, a mordant dye, presents an ideal molecular structure for such chelation.

The dye molecule possesses strategically located carboxyl and hydroxyl functional groups. These groups can deprotonate, creating anionic oxygen atoms that act as potent ligands for the positively charged beryllium ion. The beryllium ion coordinates with these oxygen atoms, forming a stable, colored complex known as a "lake." This beryllium-dye lake is visually distinct from the unbound dye, allowing for the microscopic identification of beryllium deposits within the tissue.

Recent studies have elucidated the binding affinities of Be²⁺ ions, showing a strong preference for carboxylate and alcohol groups.[5] This inherent chemical attraction forms the reliable basis for the staining mechanism.

Caption: Chelation of Beryllium by this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for aluminum staining in bone and is optimized for the detection of beryllium in paraffin-embedded tissue sections, such as lung biopsies.[6][7]

Reagents and Solutions

-

This compound Staining Solution (0.2% w/v):

-

This compound: 0.2 g

-

Distilled water: 100 ml

-

Potassium aluminum sulfate (alum): 0.1 g (to enhance dye binding)

-

Note: Dissolve the alum in distilled water before adding the this compound. Stir until fully dissolved and filter before use.

-

-

Acetic Acid Solution (2% v/v):

-

Glacial acetic acid: 2 ml

-

Distilled water: 98 ml

-

-

Differentiating Solution (1% v/v HCl):

-

Hydrochloric acid (concentrated): 1 ml

-

70% Ethanol: 99 ml

-

-

De-staining and Counterstaining Reagents:

-

Acid alcohol (1% HCl in 70% ethanol)

-

Eosin or Nuclear Fast Red for counterstaining

-

-

Mounting Medium: A resinous mounting medium.

Staining Procedure

-

Deparaffinization and Rehydration:

-

Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

-

Rehydrate through graded alcohols: 100% ethanol (2 changes of 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).

-

Rinse in running tap water for 5 minutes.

-

Rinse in distilled water.

-

-

Staining with this compound:

-

Place slides in the 0.2% this compound staining solution for 15-20 minutes at room temperature.

-

-

Washing and Differentiation:

-

Rinse briefly in distilled water.

-

Differentiate in 1% HCl in 70% ethanol for 10-20 seconds. This step is critical for removing non-specific background staining.

-

Rinse thoroughly in running tap water for 5 minutes until the sections turn a clear blue.

-

-

Counterstaining:

-

Counterstain with Eosin or Nuclear Fast Red for 1-2 minutes to provide contrast to the beryllium deposits.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded alcohols: 95% ethanol (2 minutes), 100% ethanol (2 changes of 3 minutes each).

-

Clear in xylene (2 changes of 5 minutes each).

-

Mount with a resinous mounting medium.

-

Expected Results

-

Beryllium deposits: Bright blue to blue-green.

-

Nuclei (if counterstained with Nuclear Fast Red): Red.

-

Cytoplasm (if counterstained with Eosin): Pink.

A Self-Validating System: Ensuring Specificity and Trustworthiness

A significant consideration in the use of this compound is its potential for cross-reactivity with other metal ions, notably aluminum (Al³⁺) and iron (Fe³⁺).[6][8] Therefore, a robust experimental design must incorporate controls to ensure the specificity of the staining for beryllium.

The Challenge of Specificity

| Metal Ion | Potential for Staining | Differentiation Strategy |

| Beryllium (Be²⁺) | Positive (Target) | Use of chelating agents in control sections. |

| Aluminum (Al³⁺) | Positive (Interference) | Difficult to differentiate by color alone. Clinical history and exclusion of aluminum exposure are important. |

| Iron (Fe³⁺) | Positive (Interference) | Perform parallel staining with Perls' Prussian blue to identify iron deposits.[6] |

Control and Validation Strategies

-

Parallel Staining for Iron: On a serial section from the same tissue block, perform Perls' Prussian blue staining. This will identify ferric iron deposits, which will stain a characteristic blue. A direct comparison between the this compound and Perls' stained sections will allow for the differentiation of beryllium from iron deposits.

-

Chelation-Based Negative Control: Pre-treat a control slide with a chelating agent that has a high affinity for beryllium, such as Ethylenediaminetetraacetic acid (EDTA), prior to staining with this compound. The absence of staining in the pre-treated slide, compared to a positive result in an untreated slide, provides strong evidence that the staining is due to the presence of a chelatable metal ion like beryllium.

Caption: Workflow for Validated Beryllium Detection.

Concluding Remarks and Future Perspectives

The this compound staining method, when performed with appropriate controls, offers a valuable and accessible tool for the histochemical localization of beryllium in tissue samples. It provides crucial spatial context to the presence of this toxic metal, complementing quantitative analytical techniques. While the method's specificity requires careful validation in each experiment, the underlying chemical principles of beryllium chelation by the dye are sound.

Future research may focus on the development of more highly specific chromogenic agents for beryllium, potentially through the synthesis of novel ligands with a greater selective affinity for Be²⁺ over other biologically relevant metal ions. However, for many research and diagnostic pathology laboratories, the this compound method remains a powerful and informative technique in the ongoing effort to understand and combat chronic beryllium disease.

References

-

Buchner, M. R., & Müller, M. (2018). Beryllium Complexes with Bio-Relevant Functional Groups: Coordination Geometries and Binding Affinities. Angewandte Chemie International Edition, 57(29), 9180-9184. [Link]

-

Müller, M., & Buchner, M. R. (2018). Beryllium Compounds with Biorelevant Functional Groups. ChemistryViews. [Link]

-

Buchner, M. R., & Müller, M. (2022). Exploring the coordination of peptide bonds towards beryllium with carboxamides, esters and ketones. Zeitschrift für anorganische und allgemeine Chemie, 648(24), e202200347. [Link]

-

MDPI. (2020). Advances in Identifying Beryllium Sensitization and Disease. [Link]

-

PubMed. (2018). Beryllium Complexes with Bio-Relevant Functional Groups: Coordination Geometries and Binding Affinities. [Link]

-

PubMed. (1996). Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content. [Link]

-

PubMed. (1990). Histochemical staining of bone aluminum: comparison of aluminon and acid this compound and their correlation with bone aluminum content. [Link]

-

Wikipedia. (n.d.). Azurin. [Link]

-

ResearchGate. (2025). Evaluating Three Histochemical Stains (this compound Stain (Asa), Walton Stain, and Modified Hematoxylin) used in Tissue Aluminium Detection. [Link]

-

PubMed Central (PMC). (2019). Solochrome cyanine: A histological stain for cobalt-chromium wear particles in metal-on-metal periprosthetic tissues. [Link]

-

PubMed. (1985). Staining of bone for aluminum: use of acid this compound. [Link]

-

Wikipedia. (n.d.). Chrome Azurol S. [Link]

-

ResearchGate. (2017). Revisiting the Chrome Azurol S Assay for Various Metal Ions. [Link]

-

PubMed. (2012). Development and validation of analytical methods for ultra-trace beryllium in biological matrices. [Link]

-

PubMed Central (PMC). (n.d.). Use of Blue Agar CAS Assay for Siderophore Detection. [Link]

-

MDPI. (2022). Azurin: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins. [Link]

-

PubMed. (2022). Azurin: A Model to Study a Metal Coordination Sphere or Electron Transfer in Metalloproteins. [Link]

-

PubMed. (1996). Construction and characterization of an azurin analog for the purple copper site in cytochrome c oxidase. [Link]

-

PubMed. (2012). Detection of beryllium in digested autopsy tissues by inductively coupled plasma mass spectrometry using a high matrix interface configuration. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Active site structures and the redox properties of blue copper proteins: atomic resolution structure of azurin II and electronic structure calculations of azurin, plastocyanin and stellacyanin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chemistryviews.org [chemistryviews.org]

- 5. Beryllium Complexes with Bio-Relevant Functional Groups: Coordination Geometries and Binding Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Staining of bone aluminium: comparison between aluminon and this compound and their correlation with bone aluminium content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Staining of bone for aluminum: use of acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Solochrome Azurine for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the safety protocols and handling precautions for Solochrome Azurine, a synthetic dye with significant applications in analytical chemistry and biological staining. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere checklist of safety measures. It delves into the chemical rationale behind each recommendation, fostering a culture of safety through a deep understanding of the material's properties. Our objective is to equip you with the knowledge to not only handle this compound safely but also to make informed decisions in your experimental design and laboratory management.

Understanding this compound: Properties and Applications

This compound (CAS Number 1796-92-5), also known as Mordant Blue 1, is an azo dye recognized for its utility as a pH indicator and a sensitive stain for certain metal ions.[1] Its vibrant color change, typically from blue in alkaline conditions to yellow in acidic environments, is a key feature in various titration and analytical procedures.[1]

In the realm of biomedical research, this compound has proven to be a valuable tool for the histological staining of aluminum in bone tissue.[2][3] This application is particularly crucial in studies related to dialysis-associated osteodystrophy and other conditions involving aluminum accumulation.[2][3] Its sensitivity in detecting aluminum deposits often surpasses other methods, making it an important reagent in toxicological and pathological investigations.[3][4] The staining mechanism involves the formation of a complex between the dye and the metal ion, a principle that also underlies its use in identifying other metals like chromium.[5]

| Chemical Property | Value | Source |

| CAS Number | 1796-92-5 | [6] |

| Molecular Formula | C₂₃H₁₄Cl₂Na₂O₆ | [6] |

| Appearance | Dark brown powder | [6] |

| Solubility | Soluble in water | [1] |

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

The chemical structure of this compound, which includes an azo linkage (-N=N-), is central to its potential hazards. Azo dyes as a class are known for their potential to be metabolized into aromatic amines, some of which are recognized carcinogens.[7][8] While the acute toxicity of many azo dyes is low, the chronic effects and the toxicity of their degradation products are a significant concern.[9][10]

Key Hazards Associated with this compound:

-

Skin and Eye Irritation: Direct contact with the powdered form or concentrated solutions can cause irritation to the skin and serious eye irritation.[6]

-

Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[6]

-

Potential for Carcinogenicity: The metabolic cleavage of the azo bond can produce aromatic amines, which are a class of compounds with known carcinogenic and mutagenic properties.[7][8][11]

-

Environmental Hazard: Like many synthetic dyes, improper disposal can lead to environmental contamination.[11]

It is this potential for long-term health effects, stemming from the fundamental chemistry of azo dyes, that necessitates the stringent handling precautions detailed in the following sections.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The primary goal is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All weighing and handling of powdered this compound, as well as the preparation of stock solutions, should be conducted in a certified chemical fume hood.[6] This is the most critical engineering control to prevent the inhalation of airborne particles.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[12][13]

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves | Nitrile offers good resistance to a wide range of chemicals, including many dyes and solvents.[14] They are preferable to latex gloves, which can have issues with allergies and may offer less chemical protection. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions and airborne powder.[15] Goggles are required when there is a significant risk of splashing. |

| Skin and Body Protection | Laboratory coat | A standard lab coat is essential to protect skin and clothing from contamination.[12] |

| Respiratory Protection | N95 respirator (or equivalent) | Recommended when handling large quantities of the powder or when engineering controls are not sufficient to control dust levels.[15] |

Safe Handling and Storage: Protocols for Minimizing Risk

Adherence to strict protocols during handling and storage is paramount to ensuring a safe laboratory environment.

Handling Protocols

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

-

Weighing: Weigh the powdered dye in the fume hood. Use a spatula to transfer the powder and avoid creating dust clouds.

-

Solution Preparation: Add the powder to the solvent slowly while stirring to prevent splashing. Cap the container immediately after the addition.

-

General Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements

-

Container: Store this compound in a tightly sealed, clearly labeled container.[6]

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][16]

-

Incompatibilities: Store away from strong oxidizing agents.[17]

Spill and Emergency Procedures: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response

-

Small Spills (Powder):

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Gently sweep up the powder, avoiding the creation of dust.

-

Place the spilled material in a sealed container for waste disposal.

-

Clean the spill area with a wet cloth or paper towels, and place the cleaning materials in the waste container.

-

-

Small Spills (Liquid):

-

Wear appropriate PPE.

-

Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

-

Place the absorbed material into a sealed container for waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

First Aid Measures

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[19] Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

-